Product packaging for Pantoprazole N-oxide(Cat. No.:CAS No. 953787-60-5)

Pantoprazole N-oxide

Cat. No.: B018355
CAS No.: 953787-60-5
M. Wt: 399.4 g/mol
InChI Key: BHJURHFGXQKOST-UHFFFAOYSA-N
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Description

Significance as a Process-Related Impurity in Pantoprazole (B1678409) Manufacturing

Pantoprazole N-oxide can arise during the synthesis of pantoprazole. The manufacturing process typically involves the oxidation of a sulfide (B99878) intermediate to the sulfoxide (B87167), which is pantoprazole. A critical aspect of this synthesis is controlling the oxidation step to prevent overoxidation. Overoxidation of the sulfoxide (pantoprazole) can lead to the formation of the corresponding sulfone derivative and this compound acs.org. The formation of this compound can occur through the oxidation of the pyridine (B92270) nitrogen atom in the pantoprazole structure google.com. Methods for preparing this compound as a reference standard often involve the oxidation of a pyridine intermediate using oxidizing agents like m-chloroperoxybenzoic acid google.com. The presence of such process-related impurities needs to be controlled to ensure the purity of the final API.

Role as a Degradation Product of the Active Pharmaceutical Ingredient Pantoprazole

This compound is also recognized as a degradation product of pantoprazole. Studies investigating the stress degradation of pantoprazole have identified this compound as one of the degradation products formed under certain conditions akjournals.comakjournals.comresearchgate.net. Oxidative and photolytic stress can contribute to the degradation of pantoprazole, leading to the formation of various impurities, including the N-oxide akjournals.comakjournals.com. For instance, in forced degradation studies using HPLC-DAD, this compound was identified as a common impurity formed under both photolytic (UV light exposure) and oxidative stress conditions researchgate.net.

Relevance in Pharmaceutical Quality Control and Safety Assessment

The presence of impurities and degradation products like this compound in pharmaceutical products is a critical concern for quality control and safety assessment. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), emphasize the need to identify, characterize, and control impurities in drug substances and products. This compound is considered a potential impurity found in bulk preparations of pantoprazole glpbio.com. Controlling degradation impurities is a challenging task in pharmaceutical science akjournals.com. Reference standards for this compound are used in quality control to detect and monitor its levels in pantoprazole manufacturing, ensuring the drug's purity and compliance with regulatory standards manasalifesciences.comsynzeal.comchemicea.com. Analytical methods, such as HPLC-DAD, are developed and validated to separate and quantify pantoprazole and its degradation products, including the N-oxide akjournals.comakjournals.com. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) specify limits for various impurities in pantoprazole researchgate.net.

Overview of Research Gaps Pertaining to this compound

While the formation and detection of this compound as an impurity and degradation product are established, specific research gaps may exist regarding its long-term stability profile under various storage conditions, its precise formation kinetics in different formulations, and a comprehensive understanding of all potential factors influencing its generation during manufacturing and storage. Although analytical methods for its quantification exist akjournals.comakjournals.com, ongoing research may focus on developing even more sensitive and selective methods for its detection at very low levels. Furthermore, while its role as an impurity is known, detailed studies specifically focused on mitigating its formation during synthesis and preventing its degradation in various finished product formulations could represent areas of ongoing or future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F2N3O5S B018355 Pantoprazole N-oxide CAS No. 953787-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJURHFGXQKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635351
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-60-5
Record name Pantoprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Synthetic Pathways of Pantoprazole N Oxide

Mechanisms of Formation During Pantoprazole (B1678409) Synthesis

Oxidative Reaction Pathways Leading to N-Oxide Generation

The primary synthesis of pantoprazole relies on the oxidation of the sulfide (B99878) intermediate. semanticscholar.orgresearchgate.netnih.govnih.gov A variety of oxidizing agents can be employed for this conversion, including sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂) in the presence of metal oxide catalysts, peracids such as m-chloroperoxybenzoic acid (MCPBA), tert-BuOCl, tert-butylhydroperoxide, oxone, sodium percarbonate, sodium perborate (B1237305) tetrahydrate, peracetic acid, N-chlorosuccinimide, and ε-phthalimidoperhexanoic acid. nih.govnih.gov

The formation of pantoprazole N-oxide, specifically the N-oxide of the sulfoxide (B87167) (Pantoprazole), is considered an "unwanted further oxidation" product that occurs during the process aimed at converting the sulfide to the sulfoxide. nih.gov While the exact detailed mechanism for the formation of the sulfoxide N-oxide during the standard sulfide oxidation to sulfoxide is not as extensively reported as other impurities, its generation is directly tied to the oxidative environment of this synthetic step. semanticscholar.orgnih.govnih.govsmolecule.com It is distinct from Pantoprazole Sulfide N-Oxide, which represents N-oxidation occurring on the pyridine (B92270) ring of the sulfide intermediate. smolecule.comnih.govlabsolu.cascbt.com

Influence of Reaction Conditions and Reagents on Impurity Profile

The specific reaction conditions and the choice of oxidizing agent significantly influence the impurity profile of the final pantoprazole product. nih.govnih.gov For instance, the use of MCPBA can lead to the formation of the sulfone impurity and m-chlorobenzoic acid as a byproduct. nih.gov Sodium hypochlorite has been explored as an oxidizing agent, partly due to its potential to help control the level of the sulfone impurity. nih.govacs.org

Reaction temperature is another critical factor in controlling impurity formation during the oxidation step. Low temperatures, typically ranging from 0-5°C or even -10 to -5°C, have been found to reduce the formation of the sulfone impurity. nih.govrjpbcs.com The conditions optimized for minimizing sulfone formation and achieving high purity pantoprazole are crucial, as conditions favoring the desired sulfoxide formation can also potentially lead to the unwanted N-oxide. nih.gov The solvent used in the reaction can also play a role in the impurity profile. semanticscholar.org

Byproduct Generation in Industrial-Scale Production

This compound is a known potential impurity encountered in bulk preparations of pantoprazole produced on an industrial scale. caymanchem.comglpbio.compharmaceresearch.com It is generated as a byproduct during the synthesis process. smolecule.comscbt.com The oxidation of the sulfide intermediate is the step most susceptible to the formation of oxidative impurities, including both the sulfone and the N-oxide. researchgate.netnih.govrjpbcs.com Manufacturers implement stringent quality control measures and optimize synthetic routes to minimize the levels of such impurities in the final API. nih.govnih.gov High-performance liquid chromatography (HPLC) is a standard analytical technique used for monitoring and quantifying impurities like this compound in production batches. semanticscholar.orgresearchgate.netakjournals.com Reported levels of the N-oxide impurity can be in the range of 0.02% to 0.05% in some processes. rjpbcs.com

Deliberate Synthesis for Reference Standard Purposes

Despite being an unwanted impurity in pantoprazole API, this compound is deliberately synthesized for use as a reference standard. glpbio.comsynzeal.comlgcstandards.combiosynth.com These reference standards are essential tools in pharmaceutical analysis. nih.govsynzeal.combiosynth.com

Methodological Approaches for Targeted Synthesis

Targeted synthesis methods are employed to produce this compound for analytical purposes. One reported approach involves the synthesis of this compound (and the sulfone) starting from the key intermediates used in pantoprazole synthesis: 5-difluoromethoxy-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine. This synthesis proceeds through condensation followed by oxidation to yield the desired impurity for use as a reference substance. researchgate.net

Specific patent literature describes alternative routes that highlight potential formation pathways. One method for preparing a nitrogen oxidation product (specifically the sulfide N-oxide) involves oxidizing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with m-chloroperoxybenzoic acid to form the pyridine N-oxide, which is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. google.com Another method for producing nitrogen oxidation products of pantoprazole describes oxidizing the sulfide intermediate using hydrogen peroxide and acetic acid catalyzed by hydroxyl cupric phosphate (B84403). google.com These deliberate synthesis methods aim to produce the N-oxide impurity in sufficient purity and quantity for use in qualitative and quantitative analysis of pantoprazole sodium impurities. researchgate.netgoogle.com

Elucidation of Synthetic Route Intermediates

The deliberate synthesis of this compound for reference standards involves specific intermediates depending on the chosen route. If the synthesis starts from the primary pantoprazole precursors, the key intermediate is the sulfide, which is then subjected to oxidation conditions designed to favor N-oxide formation. researchgate.net In routes that involve pre-oxidation of the pyridine ring, 2-chloromethyl-3,4-dimethoxy pyridine N-oxide becomes an intermediate before coupling with the benzimidazole (B57391) thiol. google.com The sulfide intermediate is also central to methods that involve oxidizing the coupled product under specific conditions to yield the nitrogen oxidation product. google.com Understanding these intermediates is crucial for designing efficient synthesis strategies for the reference standard and for understanding the impurity formation pathways in the main pantoprazole synthesis.

Here are some chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₁₅F₂N₃O₅S caymanchem.comglpbio.compharmaceresearch.comlgcstandards.com
Molecular Weight399.4 g/mol (or 399.37 g/mol ) caymanchem.comglpbio.compharmaceresearch.comlgcstandards.com
CAS Number953787-60-5 caymanchem.comglpbio.compharmaceresearch.comsynzeal.comlgcstandards.com
PubChem CID23656392 pharmaceresearch.comnih.govchem960.com
Solubility (DMF)14 mg/mL caymanchem.comglpbio.com
Solubility (DMSO)14 mg/mL caymanchem.comglpbio.com
Solubility (Ethanol)Slightly soluble caymanchem.comglpbio.com
Solubility (PBS, pH 7.2)0.20 mg/mL caymanchem.comglpbio.com
λmax281 nm caymanchem.com

Optimization of Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of pantoprazole, and consequently minimizing the formation of impurities like this compound, is a significant area of research in pharmaceutical chemistry. Achieving high yield and purity of pantoprazole while controlling impurity levels is essential for meeting regulatory standards smolecule.comgoogle.com.

Several strategies have been explored to optimize the oxidation step and reduce the formation of overoxidation impurities, including this compound. These strategies include:

Selection of Oxidizing Agent: Different oxidizing agents exhibit varying selectivities. While strong oxidants like MCPBA can lead to overoxidation, milder agents or controlled addition of oxidants like hydrogen peroxide or sodium hypochlorite are investigated to favor sulfoxide formation smolecule.comnih.govresearchgate.net. Sodium hypochlorite, for example, has been studied for its potential to control sulfone impurity formation nih.gov.

Control of Reaction Conditions: Parameters such as temperature, reaction time, and pH play a critical role in the selectivity of the oxidation. Conducting reactions at lower temperatures, sometimes even extremely low temperatures, can help reduce the chances of overoxidation and impurity formation rjpbcs.comgoogle.comgoogle.com. Precise control of the molar ratio of the sulfide to the oxidizing agent is also crucial google.comresearchgate.net.

Solvent Systems: The choice of solvent can influence the reaction pathway and the solubility of reactants and products, affecting both yield and purity. Different solvent systems, including organic solvents and aqueous media, are explored and optimized nih.govgoogle.com.

Quenching the Reaction: For some oxidation processes, rapidly quenching the reaction at the appropriate time can prevent overoxidation. This often involves monitoring the reaction progress, for example, using HPLC, and adding a quenching agent like sodium metabisulfite (B1197395) when the desired level of sulfoxide is reached google.com.

Purification Techniques: Even with optimized reaction conditions, impurities may still be present. Various purification techniques, such as crystallization, extraction, and chromatography (including HPLC), are employed to isolate and purify the desired pantoprazole and remove impurities like this compound researchgate.netnih.govgoogle.com. While industrial-scale HPLC can be expensive, it is sometimes mentioned as a method for removing difficult impurities like the sulfone nih.gov.

Research findings highlight the impact of specific conditions on yield and purity. For example, one study reported a process for preparing this compound with a yield of 91.7% and a purity of 99.53% using m-chloroperoxybenzoic acid as the oxidant and tetrahydrofuran (B95107) as the solvent, followed by reaction with the benzimidazole derivative in the presence of sodium hydroxide (B78521) google.com. Another process using methanol (B129727) as the solvent and reacting at a lower temperature (0-10 °C) also yielded a high purity product (94.7% yield) google.com.

The goal of optimization is to develop robust and scalable synthetic processes that consistently produce pantoprazole with high yield and purity, minimizing the levels of impurities such as this compound to comply with pharmacopoeial guidelines smolecule.com. The presence of impurities is carefully monitored using analytical techniques like HPLC google.com.

Table 1: Examples of Synthetic Approaches and Outcomes for this compound

Starting Material 1Starting Material 2Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
2-chloromethyl-3,4-dimethoxy pyridine HClm-chloroperoxybenzoic acid----- google.com
Pyridine N-oxide intermediate5-difluoromethoxy-2-mercapto-1H-benzimidazole----- google.com
2-chloromethyl-3,4-dimethoxy pyridine HCl5-difluoromethoxy-2-mercapto-1H-benzimidazolem-chloroperoxybenzoic acidTetrahydrofuran20-3091.799.53 google.com
2-chloromethyl-3,4-dimethoxy pyridine HCl5-difluoromethoxy-2-mercapto-1H-benzimidazolem-chloroperoxybenzoic acidMethanol0-1094.7- google.com

Table 2: Oxidizing Agents Used in Pantoprazole Synthesis and Impurity Formation

Oxidizing AgentPotential IssuesReference
m-Chloroperoxybenzoic acid (MCPBA)Formation of sulfone impurity, costly nih.gov
Hydrogen peroxide (H₂O₂)Potential for overoxidation smolecule.comresearchgate.net
Sodium hypochlorite (NaOCl)Potential to control sulfone impurity nih.gov
tert-Butyl hypochlorite (tert-BuOCl)Formation of oxidative impurities nih.govresearchgate.net
tert-Butyl hydroperoxideFormation of oxidative impurities nih.govresearchgate.net
OxoneFormation of oxidative impurities, difficulty in scale-up nih.govresearchgate.net
Sodium percarbonate (Na₂CO₃·1.5H₂O₂)Difficulty in scale-up researchgate.net
Sodium perborate tetrahydrate (NaBO₃·4H₂O)Formation of oxidative impurities, difficulty in scale-up nih.govresearchgate.net
Peracetic acid (CH₃CO₃H)Formation of N-oxides and sulfonyl derivatives researchgate.net
N-ChlorosuccinimideFormation of oxidative impurities nih.govresearchgate.net
ε-Phthalimidoperhexanoic acidFormation of oxidative impurities nih.govresearchgate.net
Transition-metal catalysts (e.g., Na₂WO₄, (NH₄)₂MoO₄, VO(acac)₂)Expensive, difficulty in scale-up nih.govresearchgate.net

Degradation Studies of Pantoprazole Yielding Pantoprazole N Oxide

Stress-Induced Degradation Under Oxidative Conditions

Oxidative stress is a significant factor that can induce the degradation of pantoprazole (B1678409). Exposure to oxidizing agents can lead to the formation of various degradation products, including Pantoprazole N-Oxide.

Identification and Characterization of this compound as an Oxidative Degradant

This compound has been identified as a degradation product formed when pantoprazole is subjected to oxidative conditions. Studies employing techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in the identification and characterization of this degradant. For instance, in one study, pantoprazole was degraded by exposure to 3% hydrogen peroxide at room temperature, and two major peaks were detected in the chromatogram using HPLC, with one peak increasing over time. nih.gov Another study utilizing HPLC-DAD identified this compound (impurity 6) with a retention time of 5.3 minutes among the degradation products formed under oxidative stress induced by azobisisobutyronitrile. LC-MS has also been used to identify degradation products, suggesting fragmentation paths. nih.gov

Comparative Analysis with Other Oxidative Degradation Products

Oxidative degradation of pantoprazole typically yields a mixture of products. Besides this compound, other common oxidative degradants include the sulfone and sulfide (B99878) derivatives. nih.govnih.gov One study identified a total of 18 degradation products under various stress conditions, with 9 being common to both photolytic and oxidative degradation. Oxidation by azobisisobutyronitrile produced a higher number of degradation products (11 impurities) compared to photolytic degradation. Among the impurities formed in formulations under both stress conditions, sulfone, N-oxide, and N-oxide sulfone impurities were identified by spike analyses. This indicates that this compound is one of several products formed during oxidative degradation, and its prevalence can vary depending on the specific oxidative conditions.

Stress-Induced Degradation Under Photolytic Conditions

Pantoprazole is also susceptible to degradation when exposed to light. Photolytic degradation can contribute to the formation of this compound.

Identification of this compound as a Photolytic Degradant

This compound has been identified as a product of photolytic degradation. Exposure of pantoprazole solutions to UV light has been shown to induce degradation, with new peaks appearing in chromatograms. nih.gov this compound was identified as one of the degradation products formed under photolytic stress conditions, including exposure to UV light and sunlight. HPLC-DAD methods have been developed to investigate the stress-dependent degradation of pantoprazole by a photolytic mechanism, allowing for the separation and identification of these products.

Impact of Light Spectrum and Intensity on Degradation Rate

Light exposure is a significant factor influencing the degradation of pantoprazole, contributing to the formation of this compound scielo.brscielo.brajrconline.orgakjournals.comresearchgate.netakjournals.comnih.govnih.gov. Studies have investigated the effect of different light conditions, including UV radiation and sunlight, on the degradation rate.

Research indicates that pantoprazole is susceptible to photolytic degradation scielo.brscielo.brajrconline.org. One study observed 36% degradation of a pantoprazole solution after 24 hours of exposure to UV light, with a major degradation product appearing ajrconline.org. The same study noted approximately 6% degradation after 5 days of exposure to visible light, suggesting a higher degradation rate under UV light compared to visible light ajrconline.org. It was also mentioned that the temperature in the UV light chamber reached 50°C, which could contribute to the degradation observed ajrconline.org.

Another study investigating stress-dependent degradation found that this compound was detected when pantoprazole was exposed to UV light, but not when exposed to sunlight under the conditions studied researchgate.net. This suggests that the specific spectrum and intensity of light can influence the formation of this compound as a degradation product researchgate.net. The extent and nature of photolytic degradation can vary depending on factors such as the physical state of the drug (e.g., solid form vs. solution), the presence of excipients, and the packaging nih.govnih.gov.

Analysis of Degradation Profiles in Pharmaceutical Formulations

Analyzing the degradation profiles of pantoprazole in pharmaceutical formulations is essential for assessing their stability and ensuring the quality of the final product. This compound has been identified as one of the impurities present in pantoprazole formulations subjected to stress conditions akjournals.comresearchgate.netakjournals.com.

Studies on pantoprazole sodium injection formulations exposed to stress conditions, including photolytic and oxidative stress, have shown the presence of this compound along with other impurities like the sulfone and N-oxide sulfone derivatives akjournals.comresearchgate.netakjournals.com. The impurities formed in the formulations were identified through techniques such as spike analyses using reference standards akjournals.comresearchgate.net.

The presence and levels of degradation products like this compound in pharmaceutical formulations are monitored using stability-indicating analytical methods scielo.brscielo.brnih.gov. These methods must be capable of separating the active pharmaceutical ingredient (pantoprazole) from its degradation products and other potential impurities or excipients present in the formulation scielo.brscielo.brnih.gov.

Stability-Indicating Methods in Forced Degradation Studies

Stability-indicating methods are analytical procedures validated to accurately quantify the active pharmaceutical ingredient and its degradation products in the presence of each other, as well as in the presence of excipients scielo.brscielo.brnih.gov. These methods are critical for forced degradation studies and for monitoring the stability of pharmaceutical products over time scielo.brscielo.br.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating methods for pantoprazole and its degradation products, including this compound scielo.brscielo.brresearchgate.netajrconline.orgakjournals.comresearchgate.netakjournals.comnih.gov. These methods typically involve reversed-phase columns (e.g., C18), specific mobile phases (often mixtures of buffers and organic solvents like acetonitrile (B52724) or methanol), and UV detection at wavelengths where pantoprazole and its degradation products absorb (commonly around 280-290 nm) scielo.brscielo.brajrconline.orgakjournals.comakjournals.com.

Validated HPLC methods have demonstrated the ability to separate this compound from the parent drug and other degradation products scielo.brscielo.brnih.gov. For instance, one study reported a retention time of 6.0 minutes for this compound, while pantoprazole sodium eluted at 12.1 minutes, using a specific HPLC method nih.gov. Another study using HPLC-DAD reported a retention time of 5.3 minutes for this compound researchgate.net. These distinct retention times allow for the identification and quantification of this compound in degradation samples researchgate.netnih.gov.

The development and validation of these methods ensure their specificity, accuracy, precision, linearity, and robustness for monitoring the degradation of pantoprazole and the formation of this compound under various stress conditions and in pharmaceutical formulations scielo.brscielo.brnih.gov.

Analytical Methodologies for the Characterization and Quantification of Pantoprazole N Oxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Pantoprazole (B1678409) N-Oxide from the parent compound, other impurities, and degradation products within a sample matrix. This separation is a prerequisite for accurate quantification and characterization.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and their impurities. The development of robust HPLC methods for Pantoprazole N-Oxide involves careful selection of stationary and mobile phases, as well as optimization of various chromatographic parameters.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of pantoprazole and its related substances, including this compound, due to their polar characteristics. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. This allows for the differential partitioning of analytes based on their hydrophobicity, enabling the separation of structurally similar compounds like pantoprazole and its N-oxide. Several studies have reported the use of RP-HPLC with C18 columns for the separation and quantification of pantoprazole impurities. akjournals.comakjournals.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

One reported RP-HPLC method for the determination of pantoprazole and its impurities utilized a Hypersil ODS column with a gradient elution. scielo.brscielo.brresearchgate.net The mobile phase consisted of a 0.01 M phosphate (B84403) buffer at pH 7 and acetonitrile (B52724). scielo.brscielo.brresearchgate.net Detection was performed at a wavelength of 290 nm. scielo.brscielo.brresearchgate.net This method achieved good resolution between pantoprazole, its potential impurities, and degradation products. scielo.brscielo.brresearchgate.net Another RP-HPLC method employed a C18 column with a mobile phase of methanol (B129727) and water (60:40, v/v; pH 3.0) at a flow rate of 1 mL/min, separating pantoprazole from its degradation products, including the N-oxide. akjournals.comakjournals.comresearchgate.net

Achieving adequate resolution between this compound and other components in a sample is critical for accurate analysis. Optimization of chromatographic parameters such as mobile phase composition, pH, flow rate, column temperature, and stationary phase chemistry is essential.

In the development of HPLC methods for pantoprazole and its related substances, different parameters have been tested. The selection of buffer concentration, organic solvent type and concentration, and gradient conditions significantly impact separation. scielo.brscielo.br For instance, a gradient elution using ammonium (B1175870) acetate (B1210297) buffer and acetonitrile has been shown to provide better resolution for closely eluting analytes like this compound, Omeprazole (B731) N-Oxide, and Rabeprazole N-Oxide compared to isocratic methods. jocpr.com The pH of the mobile phase also plays a crucial role in the retention and separation of ionizable compounds like pantoprazole and its impurities. scielo.brscielo.br

System suitability parameters, including resolution, tailing factor, and theoretical plates, are evaluated during method development to ensure the method's performance. jocpr.com Acceptable resolution between critical pairs, such as pantoprazole and its sulfone impurity, indicates the method's suitability. jocpr.com

Stability-indicating HPLC methods are designed to accurately quantify the active pharmaceutical ingredient and its degradation products in the presence of excipients and other potential interferences. These methods are vital for monitoring the stability of pantoprazole formulations over time and under various stress conditions.

Validated stability-indicating HPLC methods for pantoprazole have been developed that can separate and quantify process-related impurities and degradation products. scielo.brscielo.brresearchgate.netusp.br Forced degradation studies, involving exposure of the drug to conditions like acid, base, oxidation, heat, and light, are performed to generate degradation products, including this compound. akjournals.comakjournals.comscielo.brscielo.brresearchgate.net A stability-indicating method should demonstrate the separation of these degradation products from the parent drug and other impurities. scielo.brscielo.brresearchgate.net

One validated method showed that pantoprazole degraded under acidic, oxidative, and photolytic stress conditions, while remaining stable under alkaline and dry heat conditions. scielo.brscielo.brresearchgate.net The method was able to resolve the major degradation products. scielo.brscielo.br this compound has been identified as one of the common impurities formed in pantoprazole injection formulations under stress conditions, alongside the sulfone and N-oxide sulfone impurities. akjournals.comakjournals.com The elution time for this compound was reported as 6.0 min in one stability-indicating assay. nih.gov

Data from a validated stability-indicating HPLC method for pantoprazole and its impurities:

ParameterResultCitation
Linearity (r)0.999 scielo.brscielo.br
Recovery (%)97.9-103 scielo.brscielo.br
LOD (µg/mL)0.043-0.047 scielo.brscielo.br
LOQ (µg/mL)0.13-0.14 scielo.brscielo.br
Resolution (Pantoprazole and impurities)> 2.0 (for some pairs) jocpr.com

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is particularly useful for the identification and structural confirmation of impurities and degradation products, even at low concentrations.

LC-MS/MS is widely used in the pharmaceutical industry for the characterization of forced degradation products. By coupling HPLC with mass spectrometry, analysts can obtain information about the molecular weight and fragmentation pattern of separated compounds, aiding in their identification.

LC-MS has been employed to identify the molecular weight of impurities in pantoprazole sodium bulk drug substance. researchgate.net This technique, along with synthesis and characterization using techniques like IR, NMR, and MS, helps in confirming the structures of impurities, including oxidation products like the N-oxide. researchgate.net LC-MS/MS has also been used in the characterization of forced degradation products of pantoprazole. researchgate.netoup.com Identification of impurities formed under stress conditions, such as the N-oxide, can be confirmed by comparing their mass spectral data with reference standards or by analyzing their fragmentation patterns. akjournals.comakjournals.com Spike analyses using known impurities, including the N-oxide, in conjunction with LC-MS/MS, can confirm their presence and identity in degraded samples. akjournals.comakjournals.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

High-Sensitivity Quantification of Trace Impurities

High-performance liquid chromatography (HPLC), often coupled with sensitive detectors like UV or mass spectrometry, is a primary technique for the high-sensitivity quantification of trace impurities such as this compound in pantoprazole drug substances and formulations. HPLC methods are developed to achieve adequate separation of the N-oxide from the main peak and other potential impurities. For instance, a stability-indicating HPLC method for pantoprazole and its related impurities utilized a Hypersil ODS column with a gradient elution involving phosphate buffer (pH 7) and acetonitrile, detecting at 290 nm. scielo.brscielo.br Another HPLC method for determining drug-related substances, including this compound, in effluent samples employed an Xterra RP18 column with a mobile phase of ammonium acetate buffer (pH 8) and acetonitrile, detected at 210 nm. jocpr.com This method demonstrated limits of quantification (LOQ) in the range of 0.16 ppm – 0.3 ppm and limits of detection (LOD) between 0.053 ppm – 0.1 ppm for the analyzed substances. jocpr.com LC-MS/MS methods offer high selectivity and sensitivity for quantifying impurities. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Profiling

High-Performance Thin-Layer Chromatography (HPTLC) can also be applied in the impurity profiling of pantoprazole, allowing for the separation of the drug from potential impurities like this compound. researchgate.netakjournals.com While often used for screening or semi-quantitative analysis, HPTLC methods can provide a visual profile of impurities present in a sample. One reported HPTLC method for separating omeprazole and pantoprazole and their impurities used a mobile phase consisting of chloroform, 2-propanol, 25% ammonia, and acetonitrile. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure of isolated or identified this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for the definitive structural elucidation of organic molecules like this compound. conicet.gov.ar By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the arrangement of atoms and functional groups within the molecule can be determined. Structural confirmation of pantoprazole impurities, including N-oxides, has been performed using NMR. researchgate.netpillbuys.com Changes in the chemical shifts of aromatic protons in the pyridine (B92270) moiety, for example, can indicate the formation of an N-oxide impurity of pantoprazole. pillbuys.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization. conicet.gov.ar LC-MS is commonly used, where the chromatographic separation is coupled directly with mass detection. researchgate.netpillbuys.com The protonated molecular ion ([M+H]+) or deprotonated molecular ion ([M-H]-) provides the molecular weight information. For this compound, the molecular formula is C16H15F2N3O5S, with a molecular weight of 399.37 g/mol . lgcstandards.com Mass spectral data can show a protonated molecular ion at m/z 400.4. pillbuys.com Analysis of the fragmentation pattern obtained through techniques like MS/MS can provide structural insights by breaking down the molecule into characteristic ions. nih.govresearchgate.net

Validation of Analytical Methods for this compound

Validation of analytical methods used for the determination of this compound is critical to ensure their reliability, accuracy, and consistency. Validation studies are typically conducted according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). scielo.brscielo.brnih.govscielo.org.mx

Specificity and Selectivity Studies

Specificity and selectivity studies are fundamental aspects of method validation. Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the parent drug, other impurities, degradation products, and excipients. scielo.brscielo.brnih.gov Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. For chromatographic methods like HPLC, specificity is demonstrated by achieving adequate separation between the peak corresponding to this compound and peaks of other substances. scielo.brscielo.br This is often shown by injecting blank samples, samples containing only the analyte, samples containing potential interfering substances, and spiked samples (where known impurities are added to the sample matrix). scielo.brscielo.brnih.gov System suitability tests, which evaluate chromatographic parameters like resolution between peaks, are also used to ensure the specificity and performance of the method. scielo.brscielo.br

Table 1: Summary of Analytical Techniques for this compound

TechniqueApplicationKey Information Provided
HPLCQuantification of trace impuritiesConcentration, Separation from other compounds
HPTLCImpurity profilingPresence and relative amounts of impurities
NMR SpectroscopyStructural assignmentMolecular structure, connectivity
Mass SpectrometryMolecular weight, fragmentation pattern analysisMolecular formula, structural fragments

Table 2: Example HPLC Method Parameters for Impurity Analysis (Illustrative based on search results)

ParameterValueSource (Illustrative)
ColumnC18 (e.g., Hypersil ODS, Xterra RP18) scielo.brscielo.brjocpr.com
Mobile PhaseGradient of Buffer (e.g., Phosphate, Ammonium Acetate) and Organic Solvent (e.g., Acetonitrile, Methanol) scielo.brscielo.brjocpr.comakjournals.com
DetectionUV (e.g., 210 nm, 290 nm) scielo.brscielo.brjocpr.com
Flow RateTypically 0.8 - 1.0 mL/min scielo.brjocpr.comakjournals.com
Injection VolumeTypically 20 µL jocpr.com

Table 3: Example Validation Parameters for HPLC Method (Illustrative based on search results)

Validation ParameterAcceptance Criteria (Typical)Research Findings (Example)Source (Illustrative)
SpecificitySeparation of analyte peakAchieved separation from parent drug and impurities scielo.brscielo.br
LinearityCorrelation coefficient > 0.998r = 0.999 scielo.brscielo.br, > 0.998 nih.gov scielo.brscielo.brnih.gov
LODSignal-to-noise ratio of 3:10.053-0.1 ppm jocpr.com, 0.73 µg/mL scielo.org.mx jocpr.comscielo.org.mx
LOQSignal-to-noise ratio of 10:10.16-0.3 ppm jocpr.com, 2.21 µg/mL scielo.org.mx jocpr.comscielo.org.mx
Accuracy (Recovery)Typically 95-105%97.9-103% scielo.brscielo.br, 94.32%–107.43% nih.gov scielo.brscielo.brnih.gov
Precision (% RSD)Typically < 2%< 3.09 % scielo.org.mx, < 6.5% nih.gov nih.govscielo.org.mx

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and the Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the defined experimental conditions. The LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. These limits are typically determined based on the signal-to-noise (S/N) ratio, where a ratio of 3:1 is commonly used for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve scielo.brnih.gov.

Reported LOD and LOQ values for analytical methods capable of quantifying this compound vary depending on the specific chromatographic conditions, detection method, and matrix. For instance, an HPLC-DAD method developed for investigating Pantoprazole degradation reported an LOD of 0.25 μg/mL and an LOQ of 0.825 μg/mL for Pantoprazole, indicating high method sensitivity akjournals.com. Another stability-indicating HPLC method for process-related impurities in Pantoprazole bulk drug and formulations presented LOD values in the range of 0.043-0.047 µgmL⁻¹ and LOQ values ranging from 0.13 to 0.14 µgmL⁻¹ scielo.brscielo.br. In the context of analyzing drug-related substances, including this compound, in effluent, an HPLC method showed LOD values in the range of 0.053 ppm – 0.1 ppm and LOQ values between 0.16 ppm and 0.3 ppm jocpr.com. For Pantoprazole specifically, in a method for simultaneous estimation with naproxen, LOD was found to be 0.1028 µg/mL and LOQ was 0.3059 µg/mL sciencescholar.us. Another RP-HPLC method for simultaneous estimation of rabeprazole, pantoprazole, and itopride (B38515) reported an LOD of 0.3 μg/mL and an LOQ of 1 μg/mL for pantoprazole researchgate.net.

The variation in these values highlights the impact of the analytical technique and its specific parameters on the method's sensitivity.

Assessment of Accuracy and Precision

Accuracy and precision are fundamental aspects of analytical method validation, ensuring the reliability of quantitative results. Accuracy refers to the closeness of agreement between the value found by the method and the true value or an accepted reference value scielo.br. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is typically assessed at different levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.

Accuracy is commonly evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added analyte recovered by the method is determined scielo.brjocpr.com. Reported recovery rates for methods analyzing Pantoprazole and its impurities, including the N-oxide, generally fall within acceptable ranges. For example, a stability-indicating HPLC method showed recovery rates between 97.9% and 103% scielo.brscielo.br. Another RP-HPLC method reported accuracy evaluated by recovery studies in the range of 80.0-120.0% jocpr.com. For an LC-MS/MS method, good recoveries were observed between 94.32% and 107.43% nih.gov.

Precision is often expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (%RSD). Low RSD values indicate high precision. Studies have reported varying levels of precision for methods analyzing Pantoprazole and related substances. Repeatability and intermediate precision, expressed as RSD, have been reported to be below 10% in some RP-HPLC methods jocpr.com. Other methods have shown even lower RSD values, such as below 0.5% for repeatability and 1.5% for intermediate precision in an HPLC-DAD method akjournals.com. Acceptable intermediate precision with %RSD less than 3.09% has also been reported for spectrophotometric methods for Pantoprazole scielo.org.mx. At the LOQ level, precision calculated as RSD ranged from 7.13% to 14.76% in one study analyzing drug-related substances in effluent jocpr.com.

These results collectively demonstrate that analytical methods for this compound can achieve acceptable levels of accuracy and precision when properly developed and validated.

Biological and Pharmacological Relevance of Pantoprazole N Oxide As an Impurity/metabolite

Identification as a Metabolite of Pantoprazole (B1678409) in Mammalian Systems.

Pantoprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathway involves demethylation catalyzed by CYP2C19, followed by sulfation. Other metabolic transformations include oxidation mediated by CYP3A4. While Pantoprazole N-oxide is recognized as a potential impurity in pantoprazole preparations, its identification specifically as a metabolite formed within mammalian systems from the parent compound is less frequently highlighted in the primary metabolic pathways described. The major metabolic products discussed in literature are often the desmethyl pantoprazole and its sulfone derivative. drugbank.comaithor.comhres.canih.govpfizermedicalinformation.com However, given that N-oxidation is a known metabolic reaction for compounds containing nitrogen heterocycles, and considering the presence of a pyridine (B92270) ring in pantoprazole's structure, the formation of an N-oxide metabolite is plausible, although it may be considered a minor pathway or an impurity arising from oxidative processes during metabolism or storage. Some sources refer to this compound as an impurity found in bulk preparations of pantoprazole. caymanchem.comglpbio.com

Current Understanding of Pharmacological Activity Profiles of Pantoprazole Metabolites.

The current understanding is that the metabolites of pantoprazole generally have little to no significant pharmacological activity compared to the parent compound. drugbank.compfizermedicalinformation.comfda.govwikipedia.org Pantoprazole exerts its therapeutic effect by irreversibly binding to the H+/K+-ATPase enzyme (the proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion. drugbank.comhres.canih.govpfizermedicalinformation.comwikipedia.org While some metabolites, such as desmethyl pantoprazole sulfone, have been mentioned as potentially contributing to anti-secretory efficacy in some contexts, the predominant view is that the parent drug is the primary pharmacologically active species. aithor.com Specific data on the pharmacological activity profile of this compound as a metabolite is limited in the available literature, aligning with the general understanding that most pantoprazole metabolites lack significant activity.

Limited Data on Specific Toxicological Impact of this compound.

Specific toxicological data focusing solely on this compound is limited. Information available often pertains to its status as an impurity and the need for its control in pharmaceutical formulations. smolecule.com General safety data for pantoprazole and its known major metabolites are more widely available, but this does not directly translate to the specific toxicological profile of this compound. Some safety data sheets for related compounds, like Pantoprazole Sulfone N-Oxide, indicate potential hazards such as being harmful if swallowed, but this is for a different, albeit related, compound. nih.gov The lack of extensive specific toxicological studies on this compound means its precise impact on biological systems when present as a metabolite or impurity is not well-characterized.

Implications of Structural Similarity to Parent Compound for Potential Biological Effects.

This compound shares a structural similarity with the parent compound, pantoprazole, particularly retaining the core benzimidazole (B57391) and pyridine structures. The key difference lies in the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This structural similarity could imply potential for some level of biological interaction, perhaps with similar targets or pathways as pantoprazole. However, the addition of the N-oxide functionality can significantly alter a molecule's polarity, charge distribution, and reactivity, which in turn can drastically change its pharmacokinetic and pharmacodynamic properties compared to the parent compound. While the parent pantoprazole is a potent inhibitor of the proton pump, its activity is dependent on its conversion to a reactive sulfenamide (B3320178) in the acidic environment of the parietal cell. drugbank.comhres.cawikipedia.org The N-oxide modification might affect this activation process or the ability of the molecule to interact with the target enzyme. Despite the structural resemblance, the available information suggests that pantoprazole metabolites, including potentially the N-oxide, are largely pharmacologically inactive. drugbank.compfizermedicalinformation.comfda.govwikipedia.org One source, however, mentions that Pantoprazole sulfide (B99878) N-oxide (a related compound) has been shown to have about the same biological activity as pantoprazole when given orally, though this appears to be an outlier statement compared to the broader consensus on pantoprazole metabolites. biosynth.com

Regulatory Aspects and Quality Control of Pantoprazole N Oxide in Pharmaceutical Products

Impurity Profiling and Specification Setting for Active Pharmaceutical Ingredients.

Impurity profiling is a crucial step in the development and manufacturing of Active Pharmaceutical Ingredients (APIs). It involves identifying, characterizing, and quantifying potential impurities present in the API. For pantoprazole (B1678409), like other pharmaceuticals, a comprehensive impurity profile is established to ensure the quality, safety, and efficacy of the final drug product synthinkchemicals.comresearchgate.netsemanticscholar.orgsigmaaldrich.com. Pantoprazole N-Oxide has been identified as one such potential impurity caymanchem.comclearsynth.comscbt.comnih.gov.

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities.

The International Conference on Harmonisation (ICH) provides a set of guidelines that are globally recognized and followed by regulatory authorities to ensure the quality, safety, and efficacy of pharmaceutical products. ICH guidelines, particularly those in the ICH Q3 series (Q3A, Q3B, Q3C, Q3D), address impurities in new drug substances, new drug products, residual solvents, and elemental impurities, respectively. axios-research.com Adherence to these guidelines is mandatory for pharmaceutical manufacturers to obtain marketing authorization.

For impurities like this compound, ICH guidelines dictate the thresholds for identification, quantification, and qualification. Impurities present above a certain reporting threshold must be identified. Those exceeding a higher identification threshold require structural characterization. Furthermore, impurities above a qualification threshold need to be evaluated for their potential biological effects. Analytical methods used for impurity testing, including those for this compound, must be validated according to ICH Q2 guidelines, ensuring their specificity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) nih.govresearchgate.netresearchgate.netakjournals.com.

Qualification and Traceability of Reference Standards for Impurity Analysis.

Accurate and reliable impurity analysis relies heavily on the availability and use of qualified reference standards. This compound is available as a pharmaceutical reference standard synthinkchemicals.comaxios-research.comsynzeal.comaxios-research.comglppharmastandards.comlgcstandards.comlgcstandards.com. These reference standards are highly characterized substances used to identify and quantify impurities in drug substances and products.

Qualification of reference standards involves a comprehensive evaluation to confirm their identity, purity, and potency. This often includes detailed spectroscopic and chromatographic analysis. synthinkchemicals.comnih.govglppharmastandards.comlgcstandards.com Traceability ensures that the reference standard is linked to a recognized primary standard, such as those provided by pharmacopoeias (e.g., USP or EP) or other accredited institutions synzeal.comaxios-research.comglppharmastandards.com.

Manufacturers of pharmaceutical reference standards, such as those providing this compound, often operate under stringent quality systems, including ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories) lgcstandards.comlgcstandards.com. Each batch of a qualified reference standard is typically accompanied by a Certificate of Analysis (CoA) that provides detailed information about its characterization, purity, and conditions of storage axios-research.comsynzeal.comaxios-research.comglppharmastandards.comlgcstandards.comlgcstandards.com. The use of these qualified and traceable reference standards is fundamental for ensuring the accuracy and comparability of impurity testing results across different laboratories and over time.

Table: Selected Analytical Method Parameters for Pantoprazole Impurity Analysis

ParameterDescriptionSource
Detection Wavelength290 nm researchgate.netscielo.brresearchgate.net
Column TypeC18 (e.g., Hypersil ODS, Purospher® STAR RP-18 endcapped) sigmaaldrich.comscielo.brresearchgate.net
Mobile Phase (Example)Gradient with 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724) or Methanol (B129727)/Water (pH 3.0) akjournals.comscielo.brresearchgate.net
Flow Rate1 mL/min akjournals.comscielo.brresearchgate.net

Table: Stress Degradation Conditions and Observed Impurities in Pantoprazole

Stress ConditionObserved Degradation Products (Selected)Source
AcidicSulfide (B99878) (Major) scielo.br
OxidativeSulfone (Major), N-oxide, N-oxide sulfone akjournals.comakjournals.comscielo.br
PhotolyticN-oxide, Sulfone, N-oxide sulfone akjournals.comakjournals.com

Future Research Directions in Pantoprazole N Oxide Studies

Advancements in Green Chemistry Approaches for Impurity Control.

Future research in controlling Pantoprazole (B1678409) N-oxide and other impurities is moving towards the adoption of green chemistry principles in the synthesis of pantoprazole. The goal is to develop environmentally benign and cost-effective processes that inherently minimize the formation of impurities acs.orgresearchgate.net. Current synthetic routes and oxidation steps can lead to the formation of various oxidative impurities, including the N-oxide acs.orgrjpbcs.comresearchgate.net.

Studies have explored different oxidizing agents and reaction conditions to control impurity profiles. For instance, the use of sodium hypochlorite (B82951) (NaOCl) has shown potential in controlling the formation of sulfone impurities, a critical issue in pantoprazole synthesis, and can influence the formation of N-oxides acs.orgresearchgate.net. Research indicates that reaction temperature and the careful control of the oxidizing agent's molar ratio are crucial factors in minimizing unwanted byproducts like the sulfone and potentially the N-oxide acs.orgrjpbcs.comresearchgate.net. Future work will likely focus on optimizing these parameters and exploring novel, greener catalysts and reagents that promote the desired reaction pathway while suppressing the formation of the N-oxide and other related substances. The development of one-pot processes and the use of environmentally friendly solvents, such as water, are also areas of active investigation to increase efficiency and reduce waste acs.orgresearchgate.net.

Comprehensive Toxicological and Genotoxicological Assessments of N-Oxide Impurities.

The potential genotoxicity of impurities is a significant concern for regulatory authorities researchgate.netnih.govgoogle.comgoogle.com. Pantoprazole N-oxide has been identified as a potential genotoxic impurity google.com. While some research has touched upon the genotoxic potential of related compounds like pantoprazole sulfone N-oxide researchgate.netgoogle.com, comprehensive toxicological and genotoxicological assessments specifically focused on this compound are needed.

Future research should involve detailed in vitro and in vivo studies to definitively determine the genotoxic, mutagenic, and carcinogenic potential of this compound. This includes conducting standard genotoxicity tests such as the Ames test, chromosomal aberration tests, and in vivo micronucleus assays. Understanding the dose-response relationship and identifying a clear threshold of toxicological concern (TTC) for this specific impurity is crucial for setting appropriate limits in the final drug product nih.govgoogle.comresearchgate.net. These assessments will provide essential data for risk assessment and support the establishment of stringent control strategies during manufacturing to ensure patient safety.

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity.

Accurate and sensitive detection and quantification of this compound at very low levels are essential for quality control and toxicological assessment nih.govgoogle.comresearchgate.net. Current analytical methods, such as HPLC-DAD and LC-MS/MS, are utilized for the analysis of pantoprazole and its degradation products and impurities, including the N-oxide akjournals.comresearchgate.netakjournals.comnih.govresearchgate.netnih.gov. However, the need for enhanced sensitivity and specificity, particularly for trace level impurities, drives the development of novel analytical technologies.

Future research will focus on developing more advanced chromatographic techniques, potentially coupled with high-resolution mass spectrometry, to improve the separation and identification of this compound from the API and other process-related impurities or degradation products. The development of highly sensitive methods with lower limits of detection (LOD) and quantification (LOQ) is critical, especially considering the low limits permitted for potential genotoxic impurities (e.g., 1.5 μ g/day intake or 10 ppm for a drug with a maximum daily dose of 80 mg) nih.govgoogle.comresearchgate.net.

Novel approaches, such as the development of highly selective electrochemical sensors or fluorescence-based nanosensors, are also promising areas for future research in impurity detection tandfonline.comresearchgate.netresearchgate.netresearchgate.net. These technologies could potentially offer faster, simpler, and more cost-effective methods for routine quality control and in-process monitoring, allowing for enhanced impurity control during manufacturing.

Deeper Elucidation of Complex Degradation Pathways and Mechanisms.

Understanding the precise degradation pathways and mechanisms leading to the formation of this compound is vital for implementing effective control strategies and improving the stability of pantoprazole products. Research has shown that pantoprazole can degrade through photolytic and oxidative mechanisms, with N-oxide being one of the identified degradation products akjournals.comresearchgate.netakjournals.com. The pH of the environment also plays a significant role in the degradation process and impurity formation nih.govacs.orgmdpi.com.

Future research should aim for a deeper elucidation of these complex pathways. This involves detailed mechanistic studies using advanced analytical techniques to identify intermediate products and understand the reaction kinetics under various stress conditions (light, heat, humidity, pH, presence of excipients or impurities). Investigating the role of different factors, such as the presence of metal ions or specific excipients in formulations, on the rate and extent of N-oxide formation is also important. A thorough understanding of these mechanisms will facilitate the development of more stable formulations and optimized manufacturing processes to minimize N-oxide formation during storage and handling.

Pharmacokinetic Investigations of Trace Impurities.

While pharmacokinetic studies of pantoprazole and its major metabolites like pantoprazole sulfone have been conducted tennessee.edubiomedgrid.comnih.govresearchgate.netnih.gov, there is a need for pharmacokinetic investigations specifically focused on trace impurities like this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, even at the low levels at which it might be present in a drug product, is important for a complete safety assessment.

Future research should utilize highly sensitive analytical methods developed for trace impurity analysis to quantify this compound in biological matrices (e.g., plasma, urine) following administration of pantoprazole. These studies would help determine the systemic exposure to the impurity, assess its metabolic fate, and evaluate its potential for accumulation in the body. Such pharmacokinetic data, combined with toxicological assessments, will provide a more comprehensive understanding of the potential risks associated with the presence of trace levels of this compound in pantoprazole drug products.

Here is a table summarizing some analytical method performance data found in the search results, which highlights the need for sensitive methods for impurity analysis:

Method TypeAnalyte(s)MatrixLODLOQReference
HPLC-DADPantoprazoleDrug Substance0.25 μg/mLNot specified akjournals.comakjournals.com
LC-MS/MSPGIs in DMBZ*Starting Material0.6–10.0 ng/mLAdequate LOQ values researchgate.net
HPLC-UVPantoprazoleRat Plasma100 ng/L (LLOQ)100 ng/L nih.gov
HPLC-MSPantoprazole & SulfoneCalf Plasma0.1 μg/mL (LLOQ)0.1 μg/mL nih.gov
HPLCPantoprazole & SulfoneGoat Plasma0.01 μg/mL (LLOQ)0.01 μg/mL tennessee.eduresearchgate.net
Electrochemical SensorPantoprazoleHuman Serum, Urine4.9 × 10⁻¹⁰ M (LOD)Not specified researchgate.net
Fluorometric NanosensorPantoprazoleHuman Plasma, Tablets0.16 μg/mL (LOD)Not specified researchgate.net

*DMBZ: 5-difluoromethoxy-2-mercapto-1H-benzimidazole (a starting material for pantoprazole synthesis) nih.govresearchgate.net. PGIs include pantoprazole sulfone N-oxide researchgate.netgoogle.com.

Q & A

Basic Research Questions

Q. How can Pantoprazole N-Oxide be identified and quantified in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is recommended. Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.0) at a flow rate of 1.0 mL/min. Validate the method per ICH guidelines, including specificity, linearity (5–50 µg/mL), and precision (RSD <2%). Spiking with reference standards (e.g., USP this compound) ensures accurate identification via retention time matching .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) with high-resolution mass spectrometry (HRMS). Key NMR signals include the N-oxide peak at δ 8.2 ppm (1H) and sulfoxide group at δ 3.1 ppm (13C). HRMS should confirm the molecular ion [M+H]+ at m/z 399.37 .

Q. What synthetic routes are used to produce this compound?

  • Methodological Answer : Oxidize Pantoprazole sulfide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 4 hours. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7). Purify the product using column chromatography (silica gel, 60–120 mesh) .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound?

  • Methodological Answer : Conduct an Ames test (OECD 471) using Salmonella typhimurium strains TA98 and TA100. Test concentrations up to 500 µg/plate with and without metabolic activation (S9 mix). Include positive controls (e.g., 2-nitrofluorene for TA98) and negative controls (DMSO). Analyze mutagenicity via revertant colony counts and compare to baseline (≤2-fold increase indicates non-mutagenic) .

Q. What experimental design is suitable for studying this compound’s stability under stress conditions?

  • Methodological Answer : Perform forced degradation studies per ICH Q1A(R2). Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (1.2 million lux hours) conditions. Analyze degradation products using LC-MS/MS and quantify degradation kinetics via Arrhenius plots. Report major degradation pathways (e.g., hydrolysis of the sulfoxide group) .

Q. How can ecological toxicity data gaps for this compound be addressed?

  • Methodological Answer : Conduct acute toxicity tests on Daphnia magna (OECD 202) and Danio rerio (OECD 203). Use nominal concentrations (0.1–10 mg/L) with a 96-hour exposure period. Measure endpoints like LC50 and NOEC (No Observed Effect Concentration). For bioaccumulation potential, calculate the octanol-water partition coefficient (log Kow) using shake-flask methods .

Q. What strategies resolve contradictions in this compound’s reported metabolic pathways?

  • Methodological Answer : Use in vitro microsomal assays (human liver microsomes) with NADPH cofactor. Identify phase I metabolites via UPLC-QTOF-MS and compare with synthetic standards. Validate findings using in vivo rat models (oral administration, 10 mg/kg) with plasma and urine collection at 0–24 hours. Apply kinetic modeling (e.g., Michaelis-Menten) to clarify enzyme contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.